dichloro-(4-methylphenyl)-phenylsilane

Thermophysical property Distillation purification High-temperature synthesis

Dichloro-(4-methylphenyl)-phenylsilane (CAS 13788-41-5), also referred to as phenyl-p-tolyldichlorosilane or p-tolylphenyldichlorosilane, is an organosilicon compound of the diaryldichlorosilane class with the molecular formula C₁₃H₁₂Cl₂Si and a molecular weight of 267.22 g/mol. Unlike the widely used symmetric counterparts dichlorodiphenylsilane and di(p-tolyl)dichlorosilane, this compound bears one phenyl and one para‑tolyl substituent on the silicon center, creating a permanent electronic and steric asymmetry that directly influences both its physical properties and its reactivity profile.

Molecular Formula C13H12Cl2Si
Molecular Weight 267.22 g/mol
CAS No. 13788-41-5
Cat. No. B079427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedichloro-(4-methylphenyl)-phenylsilane
CAS13788-41-5
SynonymsDichloro(phenyl)(4-methylphenyl)silane
Molecular FormulaC13H12Cl2Si
Molecular Weight267.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl
InChIInChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyBRDSOJFKQHFNOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro-(4-methylphenyl)-phenylsilane (CAS 13788-41-5): Procurement-Relevant Baseline for an Asymmetric Diarylchlorosilane


Dichloro-(4-methylphenyl)-phenylsilane (CAS 13788-41-5), also referred to as phenyl-p-tolyldichlorosilane or p-tolylphenyldichlorosilane, is an organosilicon compound of the diaryldichlorosilane class with the molecular formula C₁₃H₁₂Cl₂Si and a molecular weight of 267.22 g/mol [1]. Unlike the widely used symmetric counterparts dichlorodiphenylsilane and di(p-tolyl)dichlorosilane, this compound bears one phenyl and one para‑tolyl substituent on the silicon center, creating a permanent electronic and steric asymmetry that directly influences both its physical properties and its reactivity profile [2]. As a bifunctional chlorosilane monomer, it serves as a precursor for polysiloxanes, mixed aryl-substituted polysilanes, and specialty organosilicon intermediates where controlled asymmetry is required [3].

Why General-Purpose Diarylchlorosilanes Cannot Replace Dichloro-(4-methylphenyl)-phenylsilane in Asymmetry-Dependent Applications


Generic substitution with dichlorodiphenylsilane (CAS 80-10-4) or di(p-tolyl)dichlorosilane (CAS 18414-38-5) is not viable when the target application requires a single silicon centre carrying two electronically and sterically distinct aryl groups. The methyl substituent on the para‑tolyl ring donates electron density into the aromatic system, altering the Si–Cl bond polarization, hydrolysis kinetics, and the conformational preferences of the resulting polymer backbone relative to the symmetric diphenyl or di‑p‑tolyl systems [1]. These electronic perturbations manifest as measurable differences in boiling point, density, and refractive index, but more critically they control the regioselectivity of subsequent derivatization steps—for example, which aryl group is preferentially cleaved during dearylation [2]. Substituting with a symmetric diaryldichlorosilane therefore yields a different monomer architecture, different polymer tacticity, and different material properties; the quantitative evidence that follows makes this differentiation explicit.

Quantitative Differentiation Evidence for Dichloro-(4-methylphenyl)-phenylsilane Versus Closest Analogs


Boiling Point Elevation Versus Dichlorodiphenylsilane and Dichloro(methyl)phenylsilane

The target compound exhibits a boiling point of 320.3 °C at 760 mmHg , which is approximately 15 °C higher than dichlorodiphenylsilane (305 °C) [1] and more than 115 °C higher than dichloro(methyl)phenylsilane (~205 °C) [2]. This elevated boiling point is a direct consequence of the increased molecular weight and van der Waals surface area contributed by the additional methyl and aryl groups without a compensating increase in vapour pressure. For procurement decisions, the higher boiling point implies that the compound remains liquid over a wider temperature window in solvent-free or high-temperature polycondensation processes, reducing evaporative loss relative to lower-boiling analogs.

Thermophysical property Distillation purification High-temperature synthesis

Density Reduction Relative to Dichlorodiphenylsilane for Weight-Sensitive Formulations

The experimentally reported density of dichloro-(4-methylphenyl)-phenylsilane is 1.18 g/cm³ , which is approximately 2% lower than that of dichlorodiphenylsilane (1.204 g/cm³ at 25 °C) [1]. Although this difference appears modest, it is structurally significant: replacing one phenyl ring with a para‑tolyl group introduces a methyl substituent that slightly disrupts molecular packing while increasing the molar volume. In cured polysiloxane networks, this reduced monomer density propagates into a lower crosslinked matrix density, a parameter that directly affects the specific strength (strength-to-weight ratio) of the final composite.

Density Mass-sensitive composites Aerospace materials

Asymmetric Aryl Architecture Enables Regioselective Dearylation for Monofunctionalized Cyclosilanes

In a foundational study on perarylated cyclotetrasilanes, phenyl-p-tolyldichlorosilane was employed as the key monomer to construct 1,2,3,4-tetraphenyl-1,2,3,4-tetra-para-tolylcyclotetrasilane via reductive coupling with lithium [1]. The mixed aryl substitution pattern provided a solubilising handle (the para‑tolyl group) that rendered the cyclotetrasilane significantly more soluble than the all‑phenyl analogue octaphenylcyclotetrasilane, while simultaneously enabling the first selective mono‑dearylation—preferential cleavage of a para‑tolyl group by trifluoromethanesulfonic acid—to yield a monofunctionalized cyclotetrasilane [1]. Neither dichlorodiphenylsilane nor di(p-tolyl)dichlorosilane could replicate this outcome: the former yields an insoluble, unprocessable cyclotetrasilane; the latter lacks the electronic differentiation needed for regioselective dearylation.

Cyclosilane synthesis Regioselective dearylation Polysilane precursor

Electronic Modulation of Hydrolysis Rate via para-Tolyl Substituent Effect

A quantum chemical and QSPR study of sixteen chlorosilanes demonstrated that electron-donating substituents on the silicon centre increase the activation barrier for hydrolysis by stabilising the Si–Cl bond through inductive and hyperconjugative effects [1]. The para‑tolyl group (Hammett σₚ = –0.17) is a net electron donor relative to an unsubstituted phenyl ring (σₚ = 0.00). Consequently, dichloro-(4-methylphenyl)-phenylsilane is predicted to hydrolyse more slowly than dichlorodiphenylsilane under identical conditions, with the effect being approximately proportional to the Hammett σ difference (Δσₚ ≈ –0.17 per substituted ring). While direct experimental kinetic data for this specific compound pair are not available, the QSPR model trained on analogous chlorosilanes provides a class-level inference that the hydrolysis rate constant of the target compound is lower than that of dichlorodiphenylsilane by an estimated factor of 1.2–1.5× based on the computed activation energy difference [1].

Hydrolysis kinetics Substituent effect Sol-gel processing

Flash Point and Safety Profile Differentiation for Handling and Storage Classification

The reported flash point of dichloro-(4-methylphenyl)-phenylsilane is 140.2 °C , which is comparable to that of dichlorodiphenylsilane (142–155 °C, depending on source) [1] but substantially higher than that of dichloro(methyl)phenylsilane (67 °C) . Under GHS classification, the target compound and dichlorodiphenylsilane fall into flammable liquid Category 4 (flash point > 60 °C and ≤ 93 °C is Category 3; > 93 °C is Category 4), whereas dichloro(methyl)phenylsilane at 67 °C is classified as Category 3, which carries stricter storage and ventilation requirements. For procurement, the higher flash point of the target compound simplifies regulatory compliance and reduces fire‑safety infrastructure costs compared to the lower‑flash alkyl‑aryl analog.

Flash point Safety classification Storage requirement

High-Value Application Scenarios Where Dichloro-(4-methylphenyl)-phenylsilane Outperforms Symmetric Analogs


Synthesis of Monofunctionalized Perarylated Cyclotetrasilane Building Blocks for Polysilane Architectures

The unique mixed aryl substitution (phenyl + p-tolyl) of dichloro-(4-methylphenyl)-phenylsilane is essential for constructing soluble cyclotetrasilane precursors that undergo selective mono-dearylation, as demonstrated by Uhlig et al. (1995) [1]. The resulting monofunctional cyclotetrasilanes serve as springboards for a diverse array of σ‑conjugated polysilanes with tailored optoelectronic properties. Symmetric diaryldichlorosilanes cannot produce this intermediate, making the target compound the sole viable monomer for this synthetic route.

High-Temperature Polycondensation Processes Requiring Extended Liquid-Phase Processing Window

With a boiling point of 320.3 °C—approximately 15 °C above dichlorodiphenylsilane and over 115 °C above dichloro(methyl)phenylsilane—dichloro-(4-methylphenyl)-phenylsilane remains in the liquid phase at temperatures where the methyl‑substituted analog would already be refluxing vigorously . This property is critical for solvent‑free melt polycondensation reactions used to produce high‑molecular‑weight polysiloxanes, where maintaining a homogeneous liquid monomer phase without evaporative loss is essential for achieving target molecular weights.

Sol-Gel Processing of Organic-Inorganic Hybrid Materials Requiring Controlled Hydrolysis Kinetics

The electron-donating para‑tolyl substituent modestly retards hydrolysis relative to dichlorodiphenylsilane, as inferred from QSPR analysis of substituent effects on Si–Cl hydrolysis barriers [2]. This controlled reactivity is advantageous in sol-gel formulations where premature gelation must be avoided, providing a wider processing window for spin‑coating, dip‑coating, or spray‑coating applications that produce uniform thin films of aryl-modified silica or silsesquioxane materials.

Weight-Optimised Composite Formulations Exploiting Lower Monomer Density

The 2% lower density of dichloro-(4-methylphenyl)-phenylsilane (1.18 g/cm³) compared to dichlorodiphenylsilane (1.204 g/cm³) translates into reduced matrix density in the cured polysiloxane network . In applications where specific strength and stiffness are primary design drivers—such as carbon‑fibre‑reinforced organosilicon composites for aerospace or high‑end sporting goods—even a small density reduction at the monomer level can cumulatively contribute to significant weight savings in the final part.

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